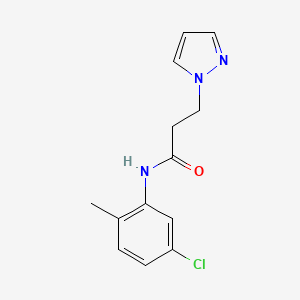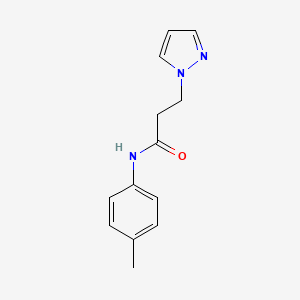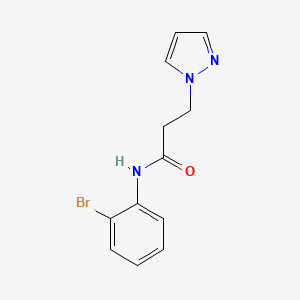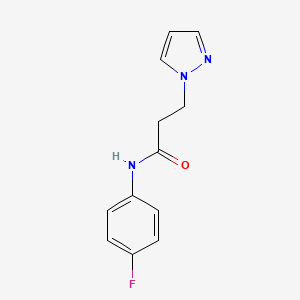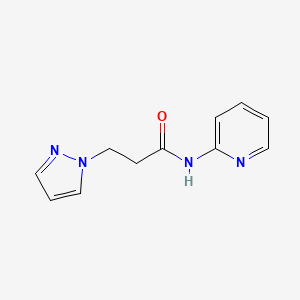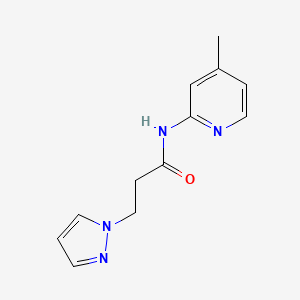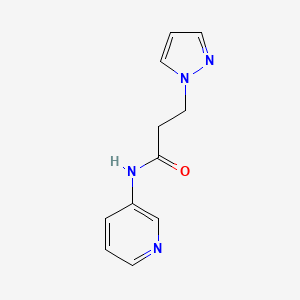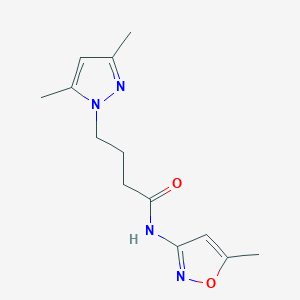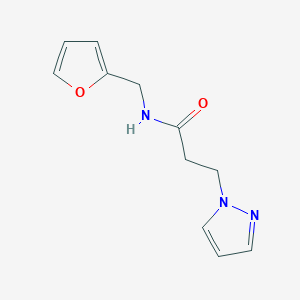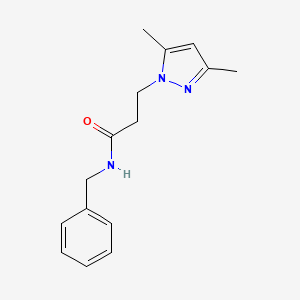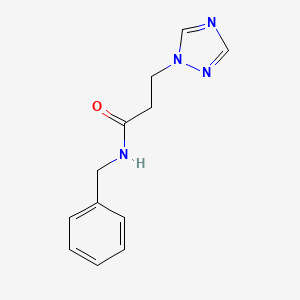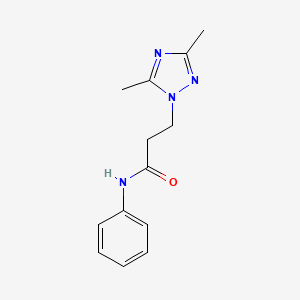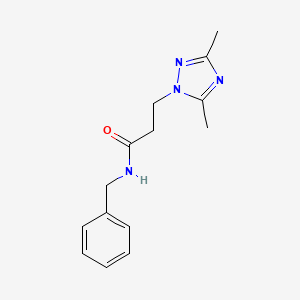
N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide
Vue d'ensemble
Description
N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide: is an organic compound that belongs to the class of amides It features a benzyl group attached to a butanamide backbone, which is further substituted with a 3,5-dimethylpyrazol-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine, yielding 3,5-dimethylpyrazole.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with a suitable nucleophile.
Formation of the Butanamide Backbone: The butanamide backbone can be synthesized by reacting 4-bromobutanoyl chloride with the previously formed 3,5-dimethylpyrazole in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced using hydrogenation reactions, typically employing palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives.
Reduction: Reduced forms of the compound, such as the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential analgesic, antiallodynic, and anticonvulsant activities. It has shown promise in animal models of pain and epilepsy.
Materials Science: The pyrazole moiety in the compound can be used to create metal complexes with transition metals such as zinc, copper, cobalt, and nickel. These complexes have applications in catalysis and materials science.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide involves its interaction with molecular targets such as neuronal sodium channels, L-type calcium channels, and NMDA receptors . The compound’s analgesic and anticonvulsant effects are likely due to its ability to modulate these ion channels and receptors, reducing neuronal excitability and pain perception.
Comparaison Avec Des Composés Similaires
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-dioxopyrrolidin-1-yl)butanamide
Comparison:
- N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide is unique due to the presence of the 3,5-dimethylpyrazole moiety, which imparts distinct chemical and biological properties.
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide have different substituents, leading to variations in their pharmacological profiles and applications .
Propriétés
IUPAC Name |
N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13-11-14(2)19(18-13)10-6-9-16(20)17-12-15-7-4-3-5-8-15/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZDVHOOMXHTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



